Foreword: The Strategic Value of Fluorinated Scaffolds
Foreword: The Strategic Value of Fluorinated Scaffolds
An In-Depth Technical Guide to Benzyl(2,2-difluoroethyl)amine (CAS: 71025-65-5)
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoroethyl motif, in particular, offers a nuanced tool for modulating pharmacokinetic and pharmacodynamic properties. When coupled with the ubiquitous benzylamine framework—a privileged structure in numerous approved therapeutics—the resulting compound, Benzyl(2,2-difluoroethyl)amine, emerges as a valuable building block.[1][2] This guide moves beyond a simple recitation of data, providing a deep, application-focused exploration of its synthesis, characterization, and handling, grounded in the principles of robust and reproducible chemical research.
Molecular Identity and Physicochemical Profile
Benzyl(2,2-difluoroethyl)amine, registered under CAS number 71025-65-5, is a secondary amine featuring a benzyl group and a 2,2-difluoroethyl group attached to a central nitrogen atom. The presence of the geminal difluoro group significantly alters the electronic properties of the ethyl chain, lowering the pKa of the amine compared to its non-fluorinated analog and enhancing its metabolic stability.
A summary of its key computed and reported properties is presented below.
| Property | Value | Source |
| CAS Number | 71025-65-5 | [3][4] |
| Molecular Formula | C₉H₁₁F₂N | [3][5] |
| Molecular Weight | 171.19 g/mol | [3] |
| Monoisotopic Mass | 171.08595 Da | [5] |
| Boiling Point | 243.3°C at 760 mmHg (Predicted) | [3] |
| Density | 1.111 g/cm³ (Predicted) | [3] |
| LogP | 2.52 (Predicted) | [3] |
| pKa (Predicted) | 7.09 ± 0.30 | [6] |
Synthesis Methodologies: A Comparative Analysis
The synthesis of Benzyl(2,2-difluoroethyl)amine can be approached through several strategic pathways. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity profile. We will explore the most prevalent and logical approach: reductive amination.
Core Strategy: Reductive Amination
Reductive amination is a robust and highly versatile C-N bond-forming reaction, widely employed in pharmaceutical synthesis.[7] The process involves the reaction of an aldehyde (benzaldehyde) with a primary amine (2,2-difluoroethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.
The causality for selecting this pathway is clear: it is a convergent synthesis that builds the target molecule directly from two readily available precursors, often with high chemoselectivity and in a single pot, which is efficient for discovery chemistry.[8][9][10]
Caption: Reductive Amination Workflow for Benzyl(2,2-difluoroethyl)amine.
Experimental Protocol: Reductive Amination
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity.
Materials:
-
Benzaldehyde (freshly distilled, 1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzaldehyde (1.0 eq) and anhydrous DCE (approx. 0.2 M concentration relative to the aldehyde).
-
Amine Addition: Add 2,2-Difluoroethylamine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the imine is often accompanied by the generation of water; molecular sieves can be added but are often unnecessary with the chosen reducing agent.
-
Scientist's Insight: Allowing the imine to pre-form before adding the reducing agent can improve yields by minimizing the competing reduction of the starting aldehyde.
-
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). Caution: The reaction may become slightly exothermic.
-
Causality: NaBH(OAc)₃ is selected for its mildness and high selectivity for reducing imines and iminium ions in the presence of aldehydes. Unlike sodium borohydride, it does not require acidic conditions (which could be problematic for the amine) and is less sensitive to moisture than reagents like NaBH₃CN.
-
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The disappearance of the benzaldehyde spot (visualized under UV light) and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification Prelude: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 25% Ethyl Acetate in Hexanes. Combine the fractions containing the pure product (identified by TLC) and concentrate in vacuo to afford Benzyl(2,2-difluoroethyl)amine as a colorless oil.
Analytical Characterization: A Validated Approach
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization. The fluorinated nature of this molecule makes ¹⁹F NMR a particularly powerful tool.[13]
Chromatographic Analysis
The analysis of fluorinated amines by gas or liquid chromatography is well-established.[14][15][16] For routine purity checks, High-Performance Liquid Chromatography (HPLC) is preferred.
-
Method: Reversed-phase HPLC (C18 column).
-
Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% TFA or Formic Acid).
-
Detection: UV at 254 nm (for the benzyl chromophore).
-
Expected Result: A single major peak with a purity of >95%.
Spectroscopic Confirmation
| Technique | Expected Data & Interpretation |
| ¹H NMR | ~7.3 ppm (m, 5H): Phenyl protons. ~3.8 ppm (s, 2H): Benzylic protons (-CH₂-Ph). ~2.9 ppm (td, 2H): Methylene protons adjacent to nitrogen (-N-CH₂-CF₂H). The signal will be a triplet due to coupling with the two adjacent fluorine atoms and a doublet from the terminal proton. ~5.8 ppm (tt, 1H): Methine proton on the difluoro-carbon (-CF₂H). This will be a triplet of triplets due to coupling with the adjacent methylene protons and the two geminal fluorine atoms. ~1.5 ppm (br s, 1H): Amine proton (-NH-). |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbon, the methylene carbon adjacent to the nitrogen, and a characteristic triplet for the difluoromethyl carbon (-CF₂H) due to C-F coupling. |
| ¹⁹F NMR | A single signal appearing as a doublet of triplets, confirming the -CH₂-CF₂H environment. The large doublet splitting arises from coupling to the geminal proton (-CF₂H ), and the smaller triplet splitting is from coupling to the vicinal methylene protons (-CH₂ -CF₂H).[13] |
| Mass Spec (ESI+) | Expected [M+H]⁺: 172.0932. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Benzyl(2,2-difluoroethyl)amine is not widely available, a conservative approach based on analogous structures like benzylamine and other fluorinated amines is required.[17][18]
-
Hazard Profile: Assumed to be corrosive and harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[17][19]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong oxidizing agents and acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Applications in Research and Drug Development
The title compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its utility stems from the combination of its structural motifs.
-
Metabolic Blocking: The gem-difluoro group is a well-known bioisostere of a methylene group or an ether oxygen. It is resistant to metabolic oxidation, and its introduction can block P450-mediated degradation at that position, thereby increasing a drug candidate's half-life.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the amine.[6] This is a critical parameter for tuning a molecule's solubility, cell permeability, and off-target activity (e.g., hERG binding).
-
Conformational Constraint: The C-F bond is highly polarized and can engage in unique non-covalent interactions (e.g., hydrogen bonds, dipole interactions) within a protein's active site, potentially leading to enhanced binding affinity and selectivity.
-
Tracer for ¹⁹F NMR Studies: The fluorine atoms provide a clean spectroscopic handle for in vitro binding assays or cellular uptake studies using ¹⁹F NMR, which has no biological background signal.[13][20]
The benzylamine portion is a classic pharmacophore found in a vast array of drugs, providing a robust anchor for interacting with biological targets through aromatic and cation-π interactions.[1][2]
Conclusion
Benzyl(2,2-difluoroethyl)amine (CAS 71025-65-5) is more than just another chemical intermediate; it is a carefully designed tool for the modern medicinal chemist. Its synthesis via reductive amination is reliable and scalable, and its characterization is straightforward with standard analytical techniques, augmented by the precision of ¹⁹F NMR. By understanding the causality behind its synthesis and the strategic value of its fluorinated structure, researchers can effectively leverage this compound to accelerate the development of safer and more effective therapeutics.
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Caption: A two-step synthesis involving the amination of a 2,2-difluoro-1-haloethane followed by N-alkylation.